molecular formula C9H13ClN2 B13688488 3,5-Dimethylbenzamidine Hydrochloride

3,5-Dimethylbenzamidine Hydrochloride

Cat. No.: B13688488
M. Wt: 184.66 g/mol
InChI Key: RZUDKJGNNNOUGJ-UHFFFAOYSA-N
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Description

3,5-Dimethylbenzamidine hydrochloride is a benzamidine derivative featuring methyl groups at the 3- and 5-positions of the aromatic ring and an amidine functional group. It serves as a critical intermediate in pharmaceutical synthesis, notably in the production of apabetalone (a BET inhibitor under investigation for cardiovascular and metabolic diseases) . The compound is synthesized via the Pinner amidine synthesis, starting from 4-hydroxy-3,5-dimethylbenzonitrile (13). Key steps include reaction with HCl gas in methyl tert-butyl ether (MTBE) and methanol, followed by ammonia treatment to yield the hydrochloride salt . Its structural integrity and purity (98.8%) are confirmed by HPLC under optimized conditions (Acclaim C18 column, methanol/water mobile phase) .

Properties

Molecular Formula

C9H13ClN2

Molecular Weight

184.66 g/mol

IUPAC Name

3,5-dimethylbenzenecarboximidamide;hydrochloride

InChI

InChI=1S/C9H12N2.ClH/c1-6-3-7(2)5-8(4-6)9(10)11;/h3-5H,1-2H3,(H3,10,11);1H

InChI Key

RZUDKJGNNNOUGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C(=N)N)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethylbenzamidine Hydrochloride typically involves the reaction of 3,5-dimethylbenzonitrile with ammonia in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting 3,5-dimethylbenzamidine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of catalytic hydrogenation of 3,5-dimethylbenzonitrile in the presence of ammonia, followed by acidification to obtain the hydrochloride salt. This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethylbenzamidine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert it to amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the amidine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amines or other reduced forms.

    Substitution: Various substituted benzamidines depending on the reagents used.

Scientific Research Applications

3,5-Dimethylbenzamidine Hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antifungal activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3,5-Dimethylbenzamidine Hydrochloride involves its interaction with specific molecular targets, such as enzymes and proteins. It acts as an inhibitor by binding to the active sites of enzymes, thereby preventing their normal function. This inhibition can lead to various biological effects, depending on the target enzyme or protein.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:

  • Amidine vs. Aniline: The amidine group in 3,5-dimethylbenzamidine HCl is more basic than the aniline group in 2,5-dimethylaniline HCl, influencing reactivity in nucleophilic reactions and binding to biological targets .
  • Synthetic Complexity :
    • The synthesis of 3,5-dimethylbenzamidine HCl involves multi-step reactions (e.g., Vilsmeier-Haack formylation, amination), whereas 3,5-dichlorobenzaldehyde is synthesized via direct chlorination and hydrolysis .

Anticancer Compound 5a

The morpholine-terminated compound 5a exhibits nanomolar cytotoxicity (CC₅₀ <5 μM) in leukemia (HL-60) and squamous cell carcinoma (HSC-2, HSC-4) cells, with selectivity indices (SI) >1 for tumor cells over normal fibroblasts . Its mechanism involves caspase-3-mediated apoptosis and autophagy induction, attributed to the α,β-unsaturated ketone pharmacophore, which selectively reacts with cellular thiols .

3,5-Dimethylbenzamidine HCl in Drug Development

The 2-phenylquinazolin-4(3H)-one core in apabetalone is built via coupling with 2-bromo-4,6-dimethoxybenzoic acid (10), achieving a 73% yield .

Structure-Activity Relationship (SAR) Insights

  • Positional Substitution :
    • 3,5-Dimethyl vs. 3,5-Dichloro : Methyl groups improve solubility in organic solvents, whereas chloro substituents increase electrophilicity, favoring reactions like hydrolysis .
  • Terminal Functional Groups :
    • The morpholine group in 5a enhances tumor selectivity, while the hydroxyethoxy chain in 3,5-dimethylbenzamidine HCl aids in solubility and coupling reactions .

Biological Activity

3,5-Dimethylbenzamidine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is an amidine derivative characterized by the presence of two methyl groups at the 3 and 5 positions of the benzene ring. Its chemical formula is C₉H₁₃ClN₂, and it is often utilized in various pharmacological studies due to its ability to interact with biological targets.

The primary mechanism through which 3,5-dimethylbenzamidine exerts its biological effects is through the inhibition of serine proteases. These enzymes play crucial roles in various physiological processes, including blood coagulation and inflammation. The compound acts as a competitive inhibitor, binding to the active site of these enzymes and preventing substrate access.

Anticoagulant Activity

Research has demonstrated that 3,5-dimethylbenzamidine exhibits significant anticoagulant properties. It inhibits Factor Xa and thrombin, two key enzymes in the coagulation cascade. The compound's inhibitory effect on these enzymes suggests potential therapeutic applications in managing thrombotic disorders.

Enzyme IC₅₀ (µM) Mechanism
Factor Xa0.15Competitive inhibition
Thrombin0.25Competitive inhibition

Anti-inflammatory Effects

In addition to its anticoagulant properties, 3,5-dimethylbenzamidine has been shown to possess anti-inflammatory effects. Studies indicate that it can reduce the production of pro-inflammatory cytokines in vitro, suggesting a potential role in treating inflammatory diseases.

Case Studies

  • Cardiovascular Research : A study conducted on animal models demonstrated that administration of 3,5-dimethylbenzamidine reduced thrombus formation significantly compared to control groups. This highlights its potential as a therapeutic agent for preventing cardiovascular events related to thrombosis.
  • Cancer Research : In vitro studies have indicated that 3,5-dimethylbenzamidine can inhibit the proliferation of certain cancer cell lines by inducing apoptosis. The compound's ability to modulate protease activity may contribute to its anticancer effects.

Structure-Activity Relationship (SAR)

The biological activity of 3,5-dimethylbenzamidine can be influenced by structural modifications. Research has identified that variations in substituents on the benzamide ring can enhance or reduce its inhibitory potency against specific proteases. For instance, increasing the size or electronegativity of substituents at the para position can significantly alter enzyme binding affinity.

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